molecular formula C21H34BrNO3 B1678121 Oxyphenonium bromide CAS No. 50-10-2

Oxyphenonium bromide

Cat. No. B1678121
CAS RN: 50-10-2
M. Wt: 428.4 g/mol
InChI Key: 2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;bromide
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Description

Oxyphenonium bromide is an antimuscarinic drug . It is used to treat gastric and duodenal ulcers and to relieve visceral spasms .


Molecular Structure Analysis

The molecular formula of Oxyphenonium bromide is C21H34BrNO3 . The molar mass is 428.411 g·mol−1 . The IUPAC name is 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetoxy)-N,N-diethyl-N-methylethanaminium bromide .


Physical And Chemical Properties Analysis

The molecular weight of Oxyphenonium bromide is 428.41 . The percent composition is C 58.88%, H 8.00%, Br 18.65%, N 3.27%, O 11.20% .

Scientific Research Applications

Anticholinergic Properties and Mydriatic Effects

Oxyphenonium bromide is a powerful mydriatic and cycloplegic drug with anticholinergic pharmacologic effects similar to atropine. Its effectiveness in producing significant mydriasis, persisting for several days, has been demonstrated in both laboratory and clinical settings. This property has been utilized in ophthalmology, notably in the therapy of peptic ulcer and allied digestive disorders, as well as in preanesthetic medication to diminish salivary secretion (Havener & Falls, 1954).

Enantiomer Separation and Pharmacological Evaluation

Research has been conducted on separating the enantiomers of oxyphenonium bromide and evaluating their differing therapeutic effects and excretion profiles. The importance of these enantiomers lies in their varied pharmacological activities, which are crucial for detailed studies of the drug's action in the body (Feitsma, Drenth & Zeeuw, 1988).

Application in Detrusor Contractility and Reflux

Oxyphenonium bromide's effects on detrusor contractility and reflux have been studied, particularly in the context of vesicoureteral reflux and detrusor instability. Although it has anticholinergic properties, its impact on these conditions is distinct from similar drugs, highlighting the need for specific treatment approaches (Scholtmeijer & van Mastrigt, 1991).

Bronchodilating Effects

Studies on oxyphenonium bromide have shown its efficacy in bronchodilation, especially in patients with chronic airflow obstruction. The bronchodilating effects of its enantiomers have been compared, providing insights into its potential therapeutic applications in respiratory conditions (Feitsma et al., 1988).

Taste Intensity Reduction and Pharmaceutical Analysis

Research on the bitter taste intensity of oxyphenonium bromide, an antiacetylcholine drug, shows that its taste can be suppressed by cyclodextrins. This aspect is significant for patient compliance and pharmaceutical formulation. The relationship between bitter taste intensity and drug concentration has implications for drug development (Funasaki et al., 1999).

Stability and Degradation Analysis

High-performance liquid chromatographic methods have been developed to determine oxyphenonium bromide and its degradation products. This is crucial for ensuring the stability and efficacy of the drug in pharmaceutical preparations (El-Gindy, Emara & Shaaban, 2007).

Complexation Studies

Studies on the solution structures of complexes of oxyphenonium bromide with cyclodextrins provide insights into drug-cyclodextrin interactions. This is significant for understanding the molecular basis of drug action and formulation (Funasaki et al., 2004).

Safety And Hazards

Oxyphenonium bromide is classified as having acute toxicity - Category 4, Oral Acute toxicity - Category 4, Dermal Acute toxicity - Category 4, Inhalation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLQXHUGTKWPSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14214-84-7 (Parent)
Record name Oxyphenonium bromide [INN:BAN]
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DSSTOX Substance ID

DTXSID4045632
Record name Oxyphenonium bromide
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Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyphenonium bromide

CAS RN

50-10-2
Record name Oxyphenonium bromide
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Record name Oxyphenonium bromide [INN:BAN]
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Record name OXYPHENONIUM BROMIDE
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Record name Oxyphenonium bromide
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Record name Oxyphenonium bromide
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Record name OXYPHENONIUM BROMIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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